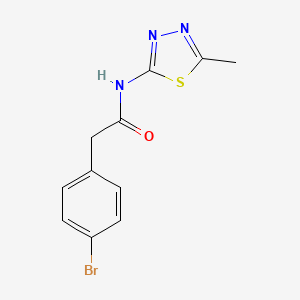
N-(3-ethoxypropyl)-6-phenyl-3-pyridazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxypropyl)-6-phenyl-3-pyridazinamine is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.152812238 g/mol and the complexity rating of the compound is 231. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activities
N-(3-ethoxypropyl)-6-phenyl-3-pyridazinamine and its derivatives have been studied for their antibacterial properties. For instance, a study focused on the synthesis of novel thieno[2,3-c]pyridazines, starting with a compound closely related to this compound, demonstrated significant antibacterial activities. This research suggests potential applications in developing new antibacterial agents (Al-Kamali et al., 2014).
Solubility and Thermodynamic Behavior
The solubility and thermodynamic behavior of pyridazinone derivatives, related to this compound, in various solvents have been studied. These studies are crucial for understanding the drug's behavior in different environments, which is essential for pharmaceutical applications (Shakeel et al., 2017).
Neurotoxin Studies
Research on compounds structurally similar to this compound has provided insights into neurotoxicity and the mechanisms of neurodegenerative diseases like Parkinson's. Such studies are critical for understanding how certain compounds can induce neurological conditions (Javitch et al., 1985).
Catalysis in Chemical Synthesis
This compound derivatives have been used in the field of catalysis. For example, cationic rhodium(I) complexes containing a similar ligand have shown efficiency in catalyzing the oxidative amination of styrene, indicating potential applications in organic synthesis and industrial chemistry (Jiménez et al., 2010).
Analgesic and Anti-inflammatory Agents
Certain derivatives of this compound have been investigated for their analgesic and anti-inflammatory properties. This research contributes to the development of new medications for pain and inflammation management (Takaya et al., 1979).
Drug Delivery and Biomedical Applications
Studies on polydopamine particles, which can be chemically modified with compounds including this compound derivatives, have shown potential in drug delivery and biomedical applications due to their non-toxicity and compatibility with blood. These particles could be used for delivering drugs and active agents in medical treatments (Sahiner et al., 2018).
Propiedades
IUPAC Name |
N-(3-ethoxypropyl)-6-phenylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-19-12-6-11-16-15-10-9-14(17-18-15)13-7-4-3-5-8-13/h3-5,7-10H,2,6,11-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOUCLBABPQCFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NN=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5592316.png)

![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592327.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5592350.png)
![N-(4-methoxyphenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5592356.png)

![3,5-dimethyl-1-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-azetidinyl}-1H-pyrazole](/img/structure/B5592366.png)
![N-[4-(aminocarbonyl)phenyl]-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5592370.png)

![3-chloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5592385.png)
![((3R*,4R*)-1-[(5-fluoro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5592386.png)

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5592400.png)
